
5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one
Overview
Description
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that features a pyridine ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often require the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Electrochemical Reduction and Radical Pathways
Under electrochemical conditions in N-methylformamide, 1,3,4-oxadiazol-2(3H)-one derivatives undergo concomitant reduction with arenediazonium salts, forming radical intermediates. These radicals dimerize or rearrange into products such as dibenzo[ c,e]azepines or substituted oxadiazolones . For example:
Key Conditions :
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Solvent: N-methylformamide
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Cathodic potential: -0.8 V vs. Ag/AgCl
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Temperature: 25°C
Alkylation and Functionalization
The oxadiazolone ring exhibits reactivity toward alkylating agents. While direct data on 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is limited, analogous oxadiazolethiols undergo S-alkylation with phenacyl bromides or bromoalkanes . For the oxadiazolone variant, O-alkylation is plausible at the lactone oxygen:
Example Reaction :
Reagent | Product | Yield (%) | Reference |
---|---|---|---|
1-Bromododecane | Dodecyl ether derivative | ~75 |
Nucleophilic Ring-Opening Reactions
The oxadiazolone’s carbonyl group is susceptible to nucleophilic attack. Hydrazinolysis or hydrolysis could cleave the ring, forming hydrazides or urea derivatives. For instance:
Conditions :
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Base: KOH or NaOH
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Solvent: Ethanol/water mixture
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Temperature: Reflux
Electrophilic Substitution on Pyridine
The pyridin-4-yl group undergoes electrophilic substitution at the para position due to electron-withdrawing effects from the oxadiazolone ring. Halogenation or nitration may occur under standard aromatic substitution conditions:
Example :
Electrophile | Product | Position | Reference |
---|---|---|---|
Nitronium ion | 3-Nitro-pyridin-4-yl derivative | Meta |
Hydrogen Bonding and Crystal Packing
While not a reaction, intermolecular hydrogen bonding (C–H⋯O/N) influences reactivity by stabilizing specific conformations. For example, dimers formed via C–H⋯O interactions may affect solubility and subsequent reaction pathways .
Biological Activity and Prodrug Potential
Though not a direct chemical reaction, the compound’s antitumor activity correlates with its ability to undergo metabolic transformations. In vitro studies suggest ring-opening to release bioactive pyridyl derivatives .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Material Science Applications
- Fluorescent Materials
- Corrosion Inhibitors
Case Studies
Mechanism of Action
The mechanism by which 5-(pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: This compound features a triazole ring instead of an oxadiazole ring and has different chemical properties and applications.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a triazole-pyrimidine structure and are studied for their antidiabetic and anticancer activities.
Uniqueness
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules with specific biological and chemical functions.
Biological Activity
5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its role in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 151.13 g/mol. The structure features a pyridine ring attached to an oxadiazole moiety, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of hydrazine derivatives with carbonyl compounds followed by oxidation processes to yield the desired oxadiazole structure .
Antimycobacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimycobacterial properties. A study synthesized a series of Mannich bases derived from isoniazid and evaluated their activity against Mycobacterium tuberculosis H37Rv. The results indicated that several derivatives showed promising antimycobacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard drugs like streptomycin and isoniazid .
Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
---|---|---|
3c | 6.25 | Streptomycin |
3e | 3.125 | Isoniazid |
Anticancer Activity
In addition to its antimycobacterial effects, this compound has shown potential anticancer activity. Studies have indicated that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, one study reported that compounds based on this scaffold increased p53 expression and activated caspase pathways in MCF-7 breast cancer cells . Molecular docking studies suggested strong interactions between these compounds and estrogen receptors, indicating their potential as anticancer agents.
Antibacterial Activity
Further investigations into the antibacterial properties of oxadiazole derivatives revealed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds demonstrated significant inhibition zones in agar diffusion assays .
Case Studies
- Antimycobacterial Study : A series of new oxadiazole derivatives were synthesized and tested against M. tuberculosis. The most active compounds were noted for their low MIC values and were structurally characterized using NMR and mass spectrometry .
- Anticancer Evaluation : In vitro studies on various cancer cell lines showed that certain oxadiazole derivatives could inhibit cell proliferation effectively. The compounds were tested under both normoxic and hypoxic conditions to assess their efficacy in different tumor microenvironments .
Properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKMMIFJWHGDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182649 | |
Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-82-1 | |
Record name | 2-(4-Pyridyl)-1,3,4-oxadiazol-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2845-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neovadrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225247 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Oxadiazol-2-ol, 5-(4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Pyridinyl)-1,3,4-oxadiazol-2(3H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVU6M5T5ZZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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